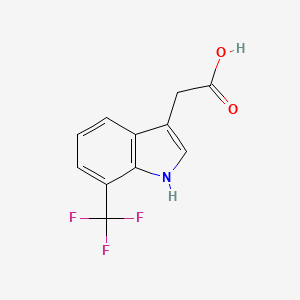
Isooctyl gallate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isooctyl gallate is an ester of gallic acid and isooctanol. It is a derivative of gallic acid, which is a naturally occurring phenolic compound found in various plants. This compound is known for its antioxidant properties and is used in various industries, including food, cosmetics, and pharmaceuticals, to prevent oxidation and extend the shelf life of products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isooctyl gallate can be synthesized through the esterification of gallic acid with isooctanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or distillation .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and advanced purification techniques ensures high yield and purity of the final product. The industrial production also focuses on optimizing reaction conditions to minimize by-products and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
Isooctyl gallate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form the corresponding alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted esters and derivatives.
Applications De Recherche Scientifique
Isooctyl gallate has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its effects on cellular processes, including its role in modulating oxidative stress and inflammation.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Used as a preservative in food and cosmetics to extend shelf life and maintain product quality
Mécanisme D'action
Isooctyl gallate exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to cells and tissues. The compound also modulates various signaling pathways involved in inflammation and cell proliferation. Its molecular targets include enzymes involved in oxidative stress and inflammatory responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Octyl gallate
- Propyl gallate
- Methyl gallate
- Ethyl gallate
Comparison
Isooctyl gallate is unique due to its branched isooctyl group, which provides better solubility and stability compared to other gallates. This makes it more effective as an antioxidant in various applications. Additionally, its larger molecular size may contribute to its enhanced ability to interact with biological membranes and proteins .
Propriétés
Numéro CAS |
52655-08-0 |
|---|---|
Formule moléculaire |
C15H22O5 |
Poids moléculaire |
282.33 g/mol |
Nom IUPAC |
6-methylheptyl 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C15H22O5/c1-10(2)6-4-3-5-7-20-15(19)11-8-12(16)14(18)13(17)9-11/h8-10,16-18H,3-7H2,1-2H3 |
Clé InChI |
GJCYPSBOSGWHEO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


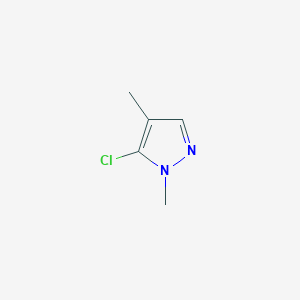
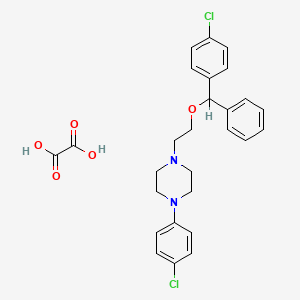
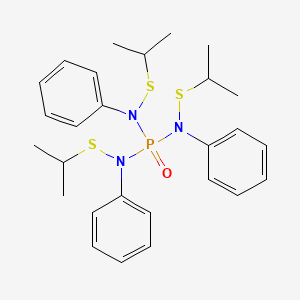
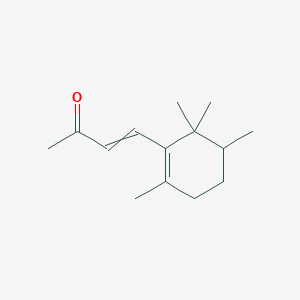

![[2-(Iodomethyl)-6-methoxy-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate](/img/structure/B13750383.png)


